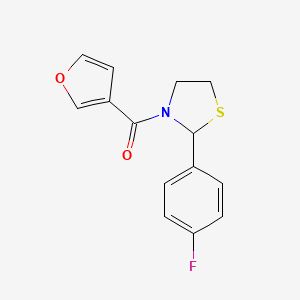

2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine is a synthetic organic compound that features a thiazolidine ring fused with a furan ring and substituted with a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine typically involves the reaction of 4-fluorobenzaldehyde with thiazolidine-2-thione in the presence of a base, followed by cyclization with furfural. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; often in ether or tetrahydrofuran.

Substitution: Amines, thiols; usually in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine have been tested against various bacterial strains, showing effectiveness against Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group enhances the compound's interaction with microbial targets, potentially leading to higher efficacy in inhibiting bacterial growth .

Antitumor Properties

Thiazolidine derivatives have shown promise in cancer research. Studies have demonstrated that compounds containing thiazolidine rings can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism is believed to involve the modulation of signaling pathways related to cell proliferation and survival. For example, derivatives similar to the target compound have been evaluated for their cytotoxic effects on various cancer cell lines, revealing significant antitumor activity .

Anti-inflammatory Effects

There is growing evidence that thiazolidine derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This application could be particularly beneficial in developing treatments for chronic inflammatory diseases .

Agricultural Applications

The potential use of thiazolidine derivatives in agriculture has also been explored. These compounds can act as bioactive agents against plant pathogens, enhancing crop resistance and yield. For instance, research has indicated that similar compounds can reduce the incidence of fungal infections in crops, thus improving agricultural productivity .

Material Science Applications

In material science, thiazolidine derivatives are being investigated for their role in developing novel materials with unique properties. Their ability to form stable complexes with metal ions makes them suitable for applications in catalysis and as sensors for detecting specific ions or molecules .

Summary of Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Significant inhibition of Staphylococcus aureus at low concentrations |

| Study B | Antitumor | Induced apoptosis in cancer cell lines with IC50 values below 20 μM |

| Study C | Anti-inflammatory | Reduced levels of pro-inflammatory cytokines in vitro |

| Study D | Agriculture | Enhanced resistance against fungal pathogens in crops |

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar aromatic substitution patterns.

2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine substitution.

3-(3,5-Difluorophenyl)propionic acid: A fluorinated aromatic compound used in various chemical applications.

Uniqueness

What sets 2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine apart from these similar compounds is its unique combination of a thiazolidine ring and a furan ring, along with the fluorophenyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects as reported in the literature.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of thiazolidine derivatives through cyclization reactions. The general synthetic route can be summarized as follows:

- Formation of Thiazolidine Ring : The initial step involves reacting a suitable precursor with a fluorinated phenyl group to introduce the thiazolidine moiety.

- Acylation : Following the formation of the thiazolidine, acylation with furan-3-carboxylic acid derivatives is performed to yield the final product.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptor Binding : The fluorine atom in the compound enhances binding affinity to specific receptors, which may lead to modulation of signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby influencing cellular functions.

Anticancer Activity

Research has shown that thiazolidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound induce apoptosis in cancer cell lines such as HeLa and Jurkat cells through both intrinsic and extrinsic pathways . The structure-activity relationship (SAR) indicates that modifications on the thiazolidine ring can enhance cytotoxic effects.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | <10 | Apoptosis induction |

| Similar Thiazolidines | Jurkat | <5 | Caspase activation |

Antioxidant Activity

The antioxidant properties of thiazolidines have been evaluated using assays such as the TBARS assay. Compounds with specific substitutions exhibited improved inhibitory effects on lipid peroxidation, suggesting potential applications in oxidative stress-related conditions .

Anti-inflammatory Activity

Thiazolidine derivatives have been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .

Case Studies

-

Case Study 1: Anticancer Efficacy

A study involving a series of thiazolidine derivatives showed that modifications at the phenyl ring significantly affected their anticancer activity. The most potent compound demonstrated an IC50 value lower than conventional chemotherapeutics like doxorubicin . -

Case Study 2: Antioxidant Properties

Another investigation highlighted the antioxidant potential of thiazolidines with specific substituents at the 4-position on the phenyl ring. These compounds showed a marked reduction in lipid peroxidation compared to controls .

Eigenschaften

IUPAC Name |

[2-(4-fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2S/c15-12-3-1-10(2-4-12)14-16(6-8-19-14)13(17)11-5-7-18-9-11/h1-5,7,9,14H,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJPTRPYEIMSOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=COC=C2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.